

J-104129: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: J-104129

Cat. No.: B1242836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **J-104129**, a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. This document consolidates key data, experimental methodologies, and an understanding of its mechanism of action to support research and development efforts in pharmacology and drug discovery.

Core Compound Data

J-104129, in its fumarate salt form, is the subject of this guide. The following table summarizes its fundamental chemical and physical properties.

Property	Value	Reference
CAS Number	257603-40-0	[1][2][3][4]
Molecular Weight	500.63 g/mol	[1]
Synonym	(α R)- α -Cyclopentyl- α -hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidiny]-Benzeneacetamide fumarate	

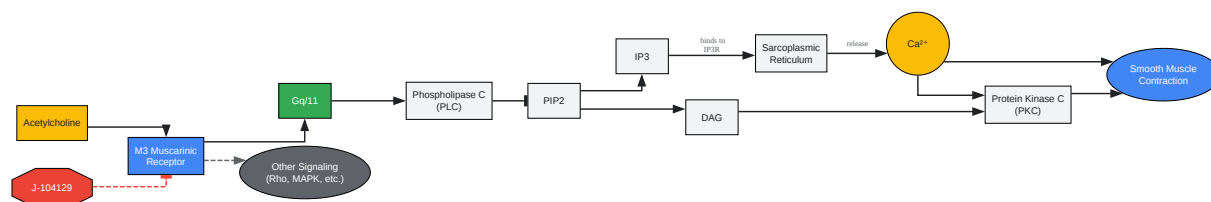
Mechanism of Action: M3 Muscarinic Receptor Antagonism

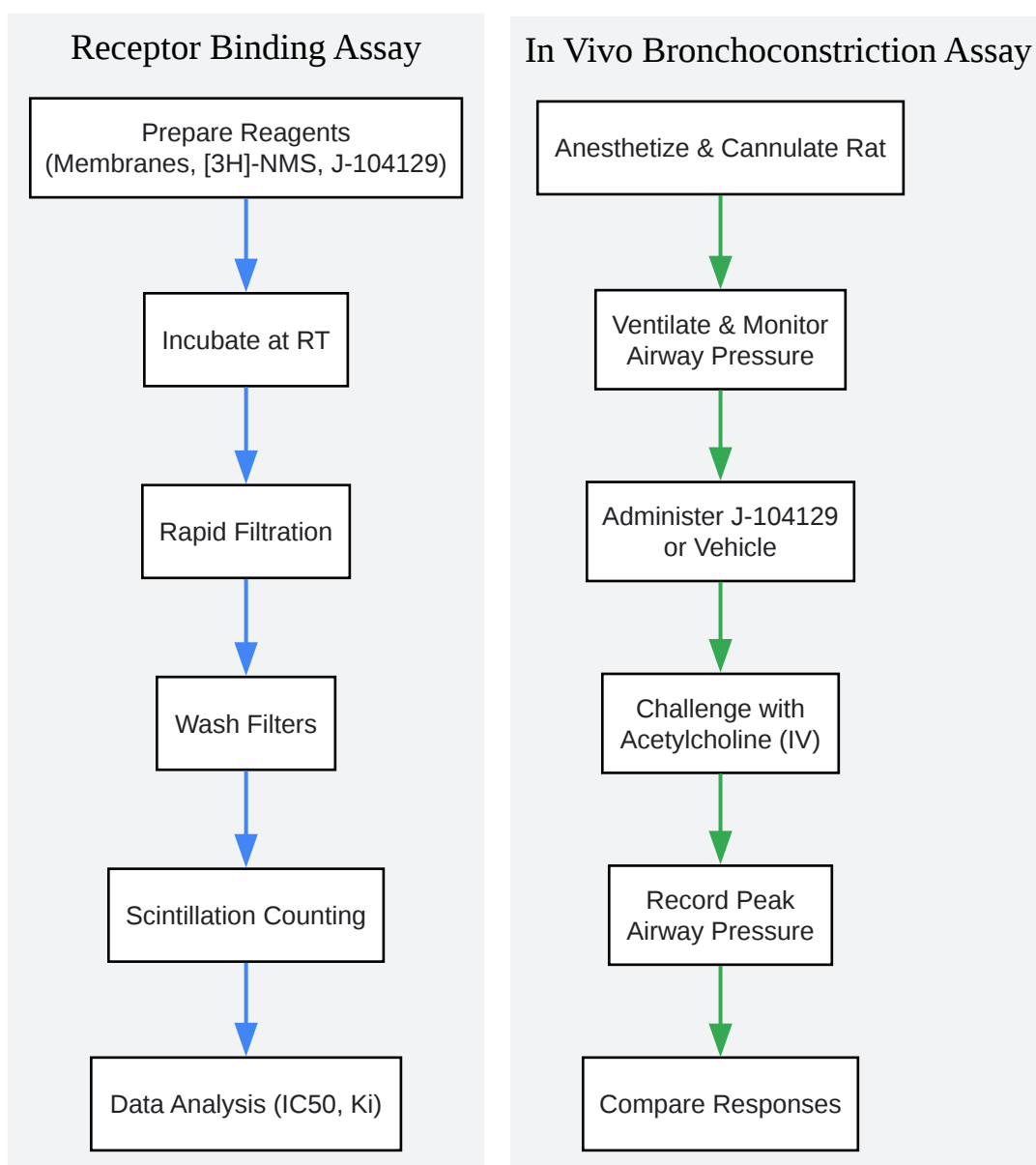
J-104129 exerts its pharmacological effects by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptor. The M3 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins. Activation of the M3 receptor by acetylcholine initiates a signaling cascade that is central to smooth muscle contraction and glandular secretion. **J-104129**'s high affinity and selectivity for the M3 receptor over other muscarinic receptor subtypes, particularly the M2 receptor, make it a valuable tool for dissecting M3-mediated physiological processes and a potential therapeutic agent for conditions characterized by M3 receptor overactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

Signaling Pathway of M3 Muscarinic Receptor Activation

The activation of the M3 muscarinic receptor triggers a well-defined signaling pathway leading to physiological responses. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key trigger for smooth muscle contraction. Simultaneously, DAG, along with the elevated Ca²⁺, activates protein kinase C (PKC), which can phosphorylate various downstream targets, further contributing to the cellular response.

Beyond this canonical pathway, M3 receptor activation can also modulate other signaling cascades, including the Rho/Rho kinase pathway, which sensitizes the contractile apparatus to Ca²⁺, and the mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38 MAPK. Additionally, M3 receptor signaling has been implicated in anti-apoptotic pathways.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Augmented acetylcholine-induced, Rho-mediated Ca²⁺ sensitization of bronchial smooth muscle contraction in antigen-induced airway hyperresponsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct kinetic binding properties of N-[3H]-methylscopolamine afford differential labeling and localization of M1, M2, and M3 muscarinic receptor subtypes in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [J-104129: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242836#j-104129-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com